molecular formula C23H23N3O3S B11230190 N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11230190
M. Wt: 421.5 g/mol
InChI Key: VGHFRJJPSMAHFO-UHFFFAOYSA-N
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Description

N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that features a quinoline core, a pyrrolidine ring, and a phenyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group with a methylsulfanyl substituent can be introduced through electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the quinoline and pyrrolidine intermediates with the phenyl group to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinoline and pyrrolidine rings can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: The compound can be used to study the interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets in the body. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as nicotine and proline.

    Phenyl Derivatives: Compounds with a phenyl group, such as benzene and toluene.

Uniqueness

N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to the combination of its structural features, which may confer specific biological activities not seen in other similar compounds. The presence of the methylsulfanyl group may also enhance its pharmacokinetic properties.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C23H23N3O3S/c1-30-17-8-6-7-16(13-17)24-21(27)15-26-20-10-3-2-9-18(20)19(14-22(26)28)23(29)25-11-4-5-12-25/h2-3,6-10,13-14H,4-5,11-12,15H2,1H3,(H,24,27)

InChI Key

VGHFRJJPSMAHFO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4

Origin of Product

United States

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